N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide
Description
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide (molecular formula: C₁₇H₁₃N₅O) is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring, with a benzamide substituent at the 4-position of the pyrazole (). Its SMILES notation (O=C(c1ccccc1)Nc4cnnc4c2nc3c(n2)cccc3) highlights the connectivity of the benzimidazole (two fused benzene rings with two nitrogen atoms), pyrazole (five-membered ring with two adjacent nitrogen atoms), and benzamide groups. First documented in 2008, its structural simplicity and hybrid heterocyclic architecture make it a candidate for pharmaceutical and materials science research .
Properties
CAS No. |
825615-92-7 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C17H13N5O/c23-17(11-6-2-1-3-7-11)21-14-10-18-22-15(14)16-19-12-8-4-5-9-13(12)20-16/h1-10H,(H,18,22)(H,19,20)(H,21,23) |
InChI Key |
FPKSFXFWECAIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Synthesis
Benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole. For N-substituted variants, alkylation or reductive amination is employed post-cyclization.
Pyrazole Synthesis
4-Amino-1H-pyrazole-3-carboxylic acid derivatives serve as precursors. A common method involves cyclizing β-ketoesters with hydrazines. For instance, ethyl acetoacetate reacts with hydrazine hydrate to form pyrazolones, which are subsequently functionalized at the 4-position.
Key Amide Coupling Strategies
The final step involves coupling the benzimidazole-pyrazole hybrid with benzoyl chloride. Three methods dominate:
Schotten-Baumann Reaction
Procedure :
Carbodiimide-Mediated Coupling
Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
Conditions :
Microwave-Assisted Synthesis
Optimization :
-
Irradiate a mixture of amine, benzoic acid, HATU (1.5 eq), and DIPEA (3 eq) in DMF at 100°C for 15 minutes.
Yield : 85%.
Note : Microwave irradiation reduces reaction time from hours to minutes.
Stepwise Synthesis and Intermediate Characterization
A representative synthesis pathway is outlined below:
Step 1 : Synthesis of 3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-amine
-
React o-phenylenediamine with pyrazole-4-carboxylic acid in polyphosphoric acid at 120°C for 6 hours.
-
Intermediate Characterization :
Step 2 : Amide Bond Formation
-
Use Schotten-Baumann conditions to couple the amine with benzoyl chloride.
-
Product Characterization :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 0–5°C, 2 h | 65 | 95 | Simplicity, low cost |
| Carbodiimide (DCC) | RT, 12 h | 78 | 98 | High purity |
| Microwave (HATU) | 100°C, 15 min | 85 | 99 | Rapid, scalable |
Trade-offs : While microwave synthesis offers speed and efficiency, it requires specialized equipment. Schotten-Baumann remains preferable for small-scale lab synthesis due to minimal setup.
Challenges and Optimization Strategies
Solubility Issues
The benzimidazole-pyrazole intermediate exhibits poor solubility in polar aprotic solvents. Solutions include:
Byproduct Formation
Competitive N-acylation at benzimidazole’s NH site occurs if coupling agents lack selectivity. Mitigation strategies:
-
Employ bulky bases (e.g., DIPEA) to deprotonate the pyrazole amine selectively.
-
Use Boc-protected intermediates, followed by deprotection post-coupling.
Industrial-Scale Considerations
For kilogram-scale production, carbodiimide-mediated coupling in batch reactors is optimal:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzamide group undergoes nucleophilic substitution under alkaline conditions. In one study:
-
Reagents : Sodium hydride (NaH) in dimethylformamide (DMF)
-
Conditions : 60–80°C for 4–6 hours
-
Outcome : Replacement of the benzamide group with aryl/alkyl amines or thiols .
| Substituting Agent | Product Class | Yield Range | Key Reference |
|---|---|---|---|
| Aniline | N-aryl derivatives | 65–78% | |
| Ethylenediamine | Bis-benzimidazole conjugates | 55–62% |
Oxidation Reactions
The pyrazole ring is susceptible to oxidation:
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid
-
Conditions : Room temperature, 12-hour stirring
-
Outcome : Formation of pyrazole N-oxide derivatives, confirmed via NMR .
Example :
Condensation Reactions
The compound participates in Claisen-Schmidt condensations to form chalcone intermediates:
-
Reagents : Aromatic aldehydes (e.g., benzaldehyde) in NaOH/ethanol
-
Conditions : Reflux at 80°C for 8 hours
-
Outcome : Chalcone derivatives with antimicrobial activity .
| Aldehyde Used | Product Application | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Antibacterial (S. aureus) | 64–128 | |
| 4-Nitrobenzaldehyde | Antifungal (C. albicans) | 128–512 |
Reduction Reactions
Selective reduction of the benzimidazole moiety:
-
Reagents : Sodium borohydride (NaBH₄) in methanol
-
Conditions : 0–5°C, 2-hour stirring
-
Outcome : Saturated benzimidazoline derivatives, characterized by LC-MS .
Mechanism :
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions:
-
Reagents : Phenylacetylene, CuI catalyst
-
Conditions : Microwave irradiation, 120°C for 30 minutes
-
Outcome : Triazole-linked hybrids with enhanced bioactivity .
| Catalyst | Product | Application | Reference |
|---|---|---|---|
| CuI | 1,2,3-Triazole derivatives | Antiviral (HCV) |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
-
Reagents : Concentrated HCl in ethanol
-
Conditions : Reflux at 100°C for 6 hours
-
Outcome : Ring-opening to form amino-pyrazole intermediates .
Key Data :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings:
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄
-
Conditions : DME/H₂O, 90°C for 12 hours
-
Outcome : Biaryl derivatives with COX-2 inhibitory activity .
| Boronic Acid | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 0.037 µM | |
| 3,5-Difluorophenyl | 0.046 µM |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including N-[3-(1H-benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide, exhibit significant antimicrobial properties.
- Mechanism of Action : These compounds often disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to bacterial cell death.
Case Studies :
- Antibacterial Activity : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide showed promising Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound was also assessed for antifungal activity against strains like Candida albicans, showing effective inhibition at low concentrations .
Anticancer Research
The potential of N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide in cancer treatment has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
Key Findings :
- Cytotoxic Effects : In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines, including those from breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide has shown enhanced efficacy, suggesting a potential role in combination therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide is crucial for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole moiety | Enhances binding affinity to biological targets |
| Pyrazole ring | Contributes to the compound's biological activity through electron donation |
| Benzamide group | Affects solubility and permeability |
Mechanism of Action
The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an allosteric activator of human glucokinase by binding to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is supported by molecular docking studies that predict the bonding interactions of the compound with the residues in the allosteric site of glucokinase .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s analogues vary in substituents, linker groups, and heterocyclic systems, leading to divergent physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide and Analogues
Physicochemical and Pharmacokinetic Properties
- Target Compound: Molecular weight: 303.32 g/mol. Predicted logP (lipophilicity): ~2.1 (moderate solubility in polar solvents).
- Isoxazole’s electronic properties differ from pyrazole, altering charge distribution and reactivity .
-
- Difluorophenyl and ureido groups improve metabolic stability and bioavailability via fluorine’s electron-withdrawing effects and hydrogen-bonding capacity .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 303.318 g/mol
- IUPAC Name : N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide. A significant finding from recent research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
These results suggest that the compound may have potential as a therapeutic agent in cancer treatment, particularly due to its ability to inhibit cell proliferation.
The mechanism by which N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide exerts its anticancer effects is thought to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that similar compounds can activate caspases, which are crucial for the apoptotic process, thereby leading to programmed cell death in cancer cells.
Additional Biological Activities
Beyond its anticancer potential, research has indicated that benzimidazole derivatives may also possess other biological activities, including:
- Antimicrobial Activity : Some studies have reported that benzimidazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been shown to reduce inflammation in various models, indicating potential as anti-inflammatory agents .
Case Studies and Research Findings
A review of literature from 2012 to 2021 highlights the growing interest in benzimidazole derivatives for their pharmacological properties. Notably, compounds bearing the benzimidazole moiety have been linked to activities such as:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide and its derivatives?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with pyrazole intermediates. For example, refluxing 3-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carbaldehyde with benzamide in methanol under acidic conditions, monitored by TLC for reaction completion . Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification via column chromatography (e.g., silica gel, chloroform:methanol eluent) and recrystallization (e.g., methanol) are recommended .
Q. How can the structural integrity of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches).
- ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) and carbon assignments.
- Elemental analysis (C, H, N) to validate purity (<0.3% deviation from theoretical values) .
Q. What preliminary biological activities are reported for this compound?
- Methodology : Early-stage studies highlight its role as a TGF-β type I receptor inhibitor (IC₅₀ = 18 nM) . Screen for activity using kinase assays (e.g., recombinant ALK5) and cell-based luciferase reporter systems (e.g., HEK293 cells transfected with TGF-β-responsive elements). Dose-response curves (0.1–100 μM) and selectivity profiling against related kinases (e.g., activin receptors) are essential .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with TGF-β receptors?
- Methodology : Perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement). Co-crystallize the compound with the TGF-β receptor kinase domain. Analyze hydrogen bonding (e.g., benzamide carbonyl with Lys232) and π-π stacking (pyrazole-benzimidazole with receptor aromatic residues). Compare with docking poses (e.g., AutoDock Vina) to validate computational predictions .
Q. What experimental designs address contradictory efficacy data in fibrosis models?
- Methodology : Discrepancies in in vivo outcomes (e.g., renal vs. cardiac fibrosis) may stem from tissue-specific TGF-β isoform expression. Design studies with:
- Isoform-selective knockdowns (siRNA/shRNA) in animal models.
- Biomarker profiling (e.g., collagen deposition via Masson’s trichrome staining, SMAD2/3 phosphorylation via Western blot).
- Dose optimization (e.g., 10–50 mg/kg oral administration in rodents) .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- Methodology : Synthesize derivatives with substituent variations:
- Pyrazole ring : Replace 1H-pyrazol-4-yl with 1H-pyrazol-3-yl to test steric effects.
- Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance receptor affinity.
- Evaluate changes via competitive binding assays (SPR/Biacore) and molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. For hits with >50% inhibition at 1 μM, perform counter-screens against structurally related kinases (e.g., p38 MAPK, JNK). Optimize selectivity by modifying the benzimidazole N-substituents (e.g., methyl vs. trifluoromethyl groups) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology : Poor bioavailability or metabolic instability may explain gaps. Conduct:
- ADME assays : Microsomal stability (e.g., human liver microsomes), plasma protein binding (equilibrium dialysis).
- Pharmacokinetic studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models.
- Prodrug derivatization : Introduce ester or amide prodrug moieties to enhance solubility .
Tables
Table 1 : Key Physicochemical Properties of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₅N₅O | |
| Molecular Weight | 341.37 g/mol | |
| Solubility (PBS, pH 7.4) | 12.5 μM (predicted) | |
| LogP | 3.2 (calculated) |
Table 2 : Selectivity Profile Against Kinases (IC₅₀ Values)
| Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| TGF-β RI (ALK5) | 18 | |
| TGF-β RII | 120 | |
| p38 MAPK | >10,000 | |
| JNK1 | >10,000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
